molecular formula C9H7ClF2O2 B3358092 Ethyl 2-chloro-3,6-difluorobenzoater CAS No. 773135-52-7

Ethyl 2-chloro-3,6-difluorobenzoater

Cat. No.: B3358092
CAS No.: 773135-52-7
M. Wt: 220.60 g/mol
InChI Key: MPNZVNFLBJNGBX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3,6-difluorobenzoater is a synthetic compound belonging to the class of halogenated benzoic acid derivatives. It is primarily of interest in agricultural research due to its potential as a herbicide. The compound has the molecular formula C9H7ClF2O2 and a molecular weight of 220.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3,6-difluorobenzoater can be synthesized through the esterification of 2-chloro-3,6-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3,6-difluorobenzoater undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Hydrolysis: The major products are 2-chloro-3,6-difluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-chloro-3,6-difluorobenzoater has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on plant growth and development.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3,6-difluorobenzoater involves its interaction with specific molecular targets in plants, leading to the inhibition of key metabolic pathways. The compound disrupts the synthesis of essential proteins and enzymes, ultimately causing plant growth inhibition and death.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4,5-difluorobenzoater
  • Ethyl 2-chloro-3,5-difluorobenzoater
  • Ethyl 2-chloro-3,6-difluorobenzoic acid

Uniqueness

Ethyl 2-chloro-3,6-difluorobenzoater is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it particularly effective as a herbicide compared to its analogs.

Properties

IUPAC Name

ethyl 2-chloro-3,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNZVNFLBJNGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293504
Record name Ethyl 2-chloro-3,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-52-7
Record name Ethyl 2-chloro-3,6-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-3,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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